molecular formula C10H12ClFO B7995075 2-(3-Chloro-5-fluorophenyl)-2-butanol

2-(3-Chloro-5-fluorophenyl)-2-butanol

Cat. No.: B7995075
M. Wt: 202.65 g/mol
InChI Key: XJCDFJKCTATKHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Chloro-5-fluorophenyl)-2-butanol is an organic compound characterized by the presence of a chlorinated and fluorinated phenyl group attached to a butanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-5-fluorophenyl)-2-butanol typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with a suitable organometallic reagent, such as a Grignard reagent, followed by hydrolysis. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include steps such as the preparation of the Grignard reagent, its reaction with 3-chloro-5-fluorobenzaldehyde, and subsequent purification of the product through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-5-fluorophenyl)-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major product is 2-(3-Chloro-5-fluorophenyl)-2-butanone.

    Reduction: The major product is 2-(3-Chloro-5-fluorophenyl)butane.

    Substitution: The products depend on the substituents introduced, such as 2-(3-Hydroxy-5-fluorophenyl)-2-butanol if chlorine is replaced by a hydroxyl group.

Scientific Research Applications

2-(3-Chloro-5-fluorophenyl)-2-butanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural properties.

    Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-(3-Chloro-5-fluorophenyl)-2-butanol exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenol
  • 3-Chloro-5-fluorophenyl-1,2,3-triazole

Uniqueness

2-(3-Chloro-5-fluorophenyl)-2-butanol is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which imparts distinct chemical properties such as increased reactivity and potential for forming hydrogen bonds. This makes it a valuable compound in various synthetic and research applications.

Properties

IUPAC Name

2-(3-chloro-5-fluorophenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClFO/c1-3-10(2,13)7-4-8(11)6-9(12)5-7/h4-6,13H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCDFJKCTATKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC(=CC(=C1)Cl)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.